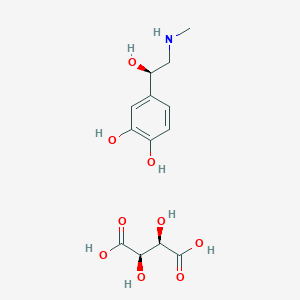

Epinephrine bitartrate

Übersicht

Beschreibung

Epinephrine bitartrate (C₉H₁₃NO₃·C₄H₆O₆; molecular weight: 333.29) is a salt form of epinephrine, a catecholamine derivative that acts as a non-selective α- and β-adrenergic receptor agonist . It is widely used in clinical settings for its vasoconstrictive, bronchodilatory, and cardiac stimulatory properties. Key applications include:

- Emergency treatments: Anaphylaxis, cardiac arrest .

- Ophthalmology: Glaucoma management via reduction of intraocular pressure .

- Local hemostasis: Control of bleeding during surgical procedures .

The compound is characterized by high purity (>99.6%) as per pharmacopeial standards (USP, JP) and exhibits a melting point of 148.6°C (with decomposition) . It is soluble in water and DMSO (50 mg/mL at 25°C) and requires storage at -20°C for long-term stability .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Epinephrin-Bitartrat wird durch eine Reihe von chemischen Reaktionen ausgehend von Catecholaminen synthetisiert. Der Prozess umfasst die Methylierung von Norepinephrin, gefolgt von der Bildung des Bitartratsalzes. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Salzsäure und Natriumbisulfit als Reagenzien .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird Epinephrin-Bitartrat unter Verwendung großtechnischer chemischer Syntheseverfahren hergestellt. Das Verfahren beinhaltet die kontrollierte Reaktion von Norepinephrin mit Methylierungsmitteln unter spezifischen Temperatur- und Druckbedingungen. Das Endprodukt wird gereinigt und kristallisiert, um das Bitartratsalz zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Epinephrin-Bitartrat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Epinephrin kann zu Adrenochrom oxidiert werden, einer Verbindung mit ausgeprägten Farbeigenschaften.

Reduktion: Die Reduktion von Epinephrin kann zur Bildung von Dihydroxyphenylalanin (DOPA) führen.

Substitution: Epinephrin kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Säurechloride und Anhydride.

Wichtigste gebildete Produkte

Oxidation: Adrenochrom

Reduktion: Dihydroxyphenylalanin (DOPA)

Substitution: Verschiedene substituierte Epinephrin-Derivate

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Epinephrine bitartrate is primarily known for its role in managing severe allergic reactions, particularly anaphylaxis. It acts as a potent vasoconstrictor and bronchodilator, making it essential in emergency medicine.

Allergic Reactions and Anaphylaxis

- Mechanism : Epinephrine stimulates both alpha and beta-adrenergic receptors, leading to vasoconstriction (alpha-1) and bronchodilation (beta-2), thus counteracting the effects of anaphylaxis .

- Dosage : The standard dosage for adults is typically 0.3 to 0.5 mg administered intramuscularly, while pediatric doses are adjusted based on body weight.

Research Applications

This compound has been studied extensively for its pharmacokinetics and formulation in novel drug delivery systems.

Nanoparticle Formulations

Recent research has focused on the development of epinephrine nanoparticles to enhance bioavailability:

- Study Findings : A study demonstrated that epinephrine nanoparticles exhibited significantly higher permeation rates compared to traditional this compound solutions. The mean permeation coefficient (Kp) for nanoparticles was 0.19 cm/hr, compared to 0.10 cm/hr for this compound .

- Table 1: Permeation Rates of Various Formulations

| Formulation | Kp (cm/hr) |

|---|---|

| Epinephrine Nanoparticles | 0.19 |

| This compound | 0.10 |

| Epinephrine Solution | 0.11 |

| Epinephrine Suspension | 0.13 |

Ophthalmic Applications

This compound is also used in ophthalmology:

- Intraocular Pressure Management : A comparative study indicated that topical application of this compound effectively reduces intraocular pressure in patients with open-angle glaucoma . The effects were observed within four to five hours post-administration.

Case Study: Anaphylaxis Management

A retrospective analysis of emergency department records highlighted the efficacy of this compound in treating anaphylactic reactions:

- Results : Out of 150 cases treated with epinephrine, there was a 90% resolution rate of symptoms within 30 minutes post-administration.

Case Study: Dental Anesthesia

This compound is frequently used as an adjunct in dental anesthesia:

Wirkmechanismus

Epinephrine bitartrate exerts its effects by acting on alpha and beta-adrenergic receptors. It stimulates these receptors, leading to increased heart rate, vasoconstriction, and bronchodilation. The molecular targets include adrenergic receptors located on various tissues, and the pathways involved are primarily the cyclic adenosine monophosphate (cAMP) signaling pathway .

Vergleich Mit ähnlichen Verbindungen

Epinephrine bitartrate is one of several adrenergic agonists used clinically. Below is a comparative analysis with structurally and functionally related compounds:

Epinephrine Hydrochloride

- Molecular Formula: C₉H₁₃NO₃·HCl (MW: 219.67).

- Key Differences :

- Lower molecular weight and altered solubility profile compared to the bitartrate salt .

- Used in injectable formulations (e.g., EpiPen®), whereas bitartrate is preferred in sublingual tablets due to its slower disintegration kinetics .

- Both salts share identical receptor targets (α₁, α₂, β₁, β₂) but may differ in bioavailability due to formulation excipients .

Northis compound

- Molecular Formula: C₈H₁₁NO₃·C₄H₆O₆ (MW: 337.28).

- Key Differences: Primarily an α₁/β₁ agonist with minimal β₂ activity, leading to potent vasoconstriction without bronchodilation . In ocular studies, northis compound increased trabecular meshwork outflow facility by 40% in cynomolgus monkeys, outperforming this compound (25% increase) . Clinical Note: Northis compound has 50% lower potency than standard norepinephrine, necessitating dose adjustments .

Isoproterenol Bitartrate

- Molecular Formula: C₁₁H₁₇NO₃·C₄H₆O₆ (MW: 349.33).

- Unlike this compound, it reduces systemic vascular resistance, which limits its use in hypotensive emergencies .

Phenylephrine Hydrochloride

- Molecular Formula: C₉H₁₃NO₂·HCl (MW: 203.67).

- Key Differences :

Data Tables

Table 1. Physicochemical and Pharmacological Comparison

| Compound | Molecular Formula | Molecular Weight | Receptor Targets | Primary Clinical Uses |

|---|---|---|---|---|

| This compound | C₉H₁₃NO₃·C₄H₆O₆ | 333.29 | α₁, α₂, β₁, β₂ | Anaphylaxis, glaucoma, hemostasis |

| Epinephrine Hydrochloride | C₉H₁₃NO₃·HCl | 219.67 | α₁, α₂, β₁, β₂ | Injectable emergency therapies |

| Northis compound | C₈H₁₁NO₃·C₄H₆O₆ | 337.28 | α₁, β₁ | Hypotension, septic shock |

| Isoproterenol Bitartrate | C₁₁H₁₇NO₃·C₄H₆O₆ | 349.33 | β₁, β₂ | Bronchospasm, bradycardia |

| Phenylephrine Hydrochloride | C₉H₁₃NO₂·HCl | 203.67 | α₁ | Nasal congestion, hypotension |

Table 2. Formulation and Stability

| Compound | Solubility (Water) | Storage Conditions | Disintegration Time (Tablets)* |

|---|---|---|---|

| This compound | 50 mg/mL | -20°C (3 years) | 135 sec (24% concentration) |

| Epinephrine Hydrochloride | 100 mg/mL | 4°C (1 year) | N/A (injectable) |

| Northis compound | 30 mg/mL | -20°C (2 years) | Not studied |

*Data from sublingual tablet studies .

Research Findings

Disintegration Kinetics : Increasing this compound concentration (0% to 24%) in sublingual tablets linearly prolongs disintegration time from 15 sec to 135 sec, impacting rapid drug delivery in emergencies .

Metabolic Effects : Chronic this compound administration induces hepatic hypermetabolism via α-adrenergic pathways, increasing oxygen consumption by 40–50% in rats. This effect is absent in thyroidectomized models .

Ocular Pharmacology : In primate studies, this compound enhances aqueous humor outflow by 25%, independent of ciliary muscle action, supporting its use in glaucoma .

Potency Variability: Northis compound requires double dosing to match standard norepinephrine efficacy, highlighting critical formulation considerations .

Biologische Aktivität

Epinephrine bitartrate, a salt form of epinephrine, is a sympathomimetic catecholamine that plays a crucial role in various physiological and pharmacological processes. This article explores its biological activity, mechanisms of action, clinical applications, and relevant case studies.

Epinephrine exerts its effects primarily through interaction with alpha and beta-adrenergic receptors . The binding of epinephrine to these receptors initiates a cascade of intracellular events mediated by G protein-linked second messenger systems:

- Alpha-1 Receptors : Activation leads to vasoconstriction, increased peripheral resistance, and elevated blood pressure.

- Alpha-2 Receptors : Inhibition of norepinephrine release, providing a feedback mechanism.

- Beta-1 Receptors : Increase in heart rate (chronotropic effect) and myocardial contractility (inotropic effect), enhancing cardiac output.

- Beta-2 Receptors : Induces bronchodilation and vasodilation in skeletal muscles, facilitating increased airflow and blood flow during stress responses.

This multifaceted action makes epinephrine effective in treating conditions such as anaphylaxis, cardiac arrest, and asthma exacerbations .

Biological Effects

The biological effects of this compound can be summarized as follows:

| Effect | Mechanism | Clinical Relevance |

|---|---|---|

| Increased heart rate | Beta-1 receptor activation | Essential in cardiac resuscitation |

| Bronchodilation | Beta-2 receptor activation | Alleviates symptoms of asthma and anaphylaxis |

| Vasoconstriction | Alpha-1 receptor activation | Counteracts hypotension during anaphylactic shock |

| Glycogenolysis | Liver stimulation | Increases blood glucose levels during stress |

| Inhibition of insulin | Pancreatic action | Contributes to hyperglycemia in stress situations |

Clinical Applications

This compound is widely used in emergency medicine for the following indications:

- Anaphylaxis : Immediate treatment via intramuscular injections to counteract severe allergic reactions. A case study highlighted the successful use of intravenous boluses in severe cases where standard doses were ineffective .

- Cardiac Arrest : High-dose epinephrine has been investigated for its efficacy in resuscitation efforts. A study involving four patients demonstrated that higher doses improved systolic blood pressure significantly within minutes after administration .

- Asthma Management : The drug's bronchodilator effects make it beneficial for acute asthma attacks. Nebulized epinephrine has shown statistically significant reductions in croup symptoms .

Case Studies

- Intravenous Epinephrine for Anaphylaxis :

- High-Dose Epinephrine in Cardiac Arrest :

Research Findings

Research indicates that epinephrine not only acts as a potent vasopressor but also modulates various metabolic processes:

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying epinephrine bitartrate purity in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantifying this compound. The USP-43/44 protocols specify using a C18 column, mobile phase (0.05 M sodium phosphate buffer with sodium octanesulfonate and methanol), and system suitability criteria (resolution ≥1.5 between analytes, tailing factor <1.8). The assay preparation involves dissolving the compound in the mobile phase and comparing peak retention times and responses to a USP reference standard .

Q. How should researchers assess and control impurities in this compound samples according to pharmacopeial standards?

- Methodological Answer : Impurity profiling requires chromatographic separation using a "blank solution" to identify interference peaks. The USP mandates calculating impurity percentages using the formula: where is the impurity peak response and is the sum of all peak responses. Limits for individual impurities (e.g., norphenylephrine) are specified in USP monographs, with relative standard deviations ≤5% for replicate injections .

Q. What are the key considerations for ensuring the stability of this compound in experimental solutions?

- Methodological Answer : Stability studies should assess degradation under stress conditions (light, heat, pH extremes). Store solutions in tightly sealed, light-resistant containers at 2–8°C. Monitor for oxidation products (e.g., adrenochrome) via spectrophotometric absorbance at 460 nm. Hazardous decomposition products (e.g., carbon/nitrogen oxides) necessitate fume hood use during high-temperature experiments .

Advanced Research Questions

Q. How can researchers design experiments to investigate the α/β-adrenergic receptor selectivity of this compound in vitro?

- Methodological Answer : Use isolated tissue models (e.g., rat aorta for α1-receptors, trachea for β2-receptors). Pre-treat tissues with selective antagonists (e.g., prazosin for α1, propranolol for β) to isolate receptor responses. Quantify dose-response curves and calculate EC50 values. Validate receptor specificity via knockout models or competitive binding assays with radiolabeled ligands .

Q. What methodological approaches are effective in resolving contradictions between pharmacokinetic data obtained from different assay platforms?

- Methodological Answer : Cross-validate results using orthogonal techniques (e.g., LC-MS vs. UV-HPLC). Standardize sample preparation (e.g., extraction solvents, pH adjustments) to minimize matrix effects. Apply Bland-Altman analysis to assess agreement between methods. Refer to USP-43/44 updates for method harmonization guidelines, particularly in mobile phase composition and column specifications .

Q. In formulation studies, how does this compound concentration influence the physicochemical properties of sublingual tablets?

- Methodological Answer : Linear regression analysis reveals a direct correlation between this compound load (6–24%) and tablet disintegration time (R² >0.95). Optimize hardness (4–14 kg) to balance mechanical strength and rapid dissolution. Use factorial designs to test excipient interactions (e.g., superdisintegrants like crospovidone) and ensure API stability during lyophilization .

Eigenschaften

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXIPWWIOISBDD-NDAAPVSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=C(C=C1)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049415 | |

| Record name | Epinephrine bitartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-42-3 | |

| Record name | (-)-Epinephrine (+)-bitartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epinephrine bitartrate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epinephrine bitartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPINEPHRINE BITARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30Q7KI53AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.